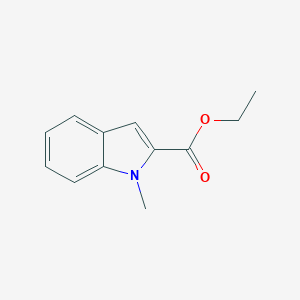

ethyl 1-methyl-1H-indole-2-carboxylate

Übersicht

Beschreibung

Ethyl 1-methyl-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole ring substituted with an ethyl ester group at the 2-position and a methyl group at the 1-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of 1-methylindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable processes. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 1-methyl-1H-indole-2-carboxylate has the molecular formula and features an indole ring substituted with an ethyl ester group at the 2-position and a methyl group at the 1-position. This structural configuration contributes to its reactivity and biological activity.

Chemistry

- Synthesis Building Block: this compound serves as a crucial intermediate in the synthesis of more complex indole derivatives, facilitating the exploration of new chemical reactions and pathways .

Biology

- Enzyme Inhibition Studies: The compound is employed in research focused on enzyme inhibition, providing insights into mechanisms that could lead to therapeutic applications .

- Receptor Binding Studies: It is utilized to investigate interactions with various biological receptors, which may have implications for drug design.

Medicine

- Anticancer Activity: Research indicates that this compound exhibits potential anticancer properties by inducing apoptosis in cancer cells and inhibiting cell cycle progression.

- Antimicrobial Properties: this compound has demonstrated activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Industry

- Pharmaceutical Development: This compound is integral in developing pharmaceuticals, particularly those targeting inflammatory and infectious diseases .

- Agrochemicals: Its applications extend to agricultural chemistry, where it contributes to the formulation of herbicides and fungicides .

The biological activities associated with this compound include:

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits viral replication by targeting specific viral enzymes |

| Anti-inflammatory | Reduces inflammation by modulating cytokine production |

| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth |

| Antimicrobial | Exhibits efficacy against bacteria and fungi |

| Antidiabetic | Potentially regulates glucose metabolism |

| Antimalarial | Shows activity against malaria-causing parasites |

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Antiviral Activity

Research demonstrated that derivatives of this compound could inhibit key enzymes involved in viral replication, showcasing its potential as an antiviral agent.

Anticancer Properties

In vitro studies revealed that this compound induces apoptosis in several cancer cell lines. Its mechanism involves disrupting cell cycle regulation and promoting oxidative stress within cancer cells.

Anti-inflammatory Effects

Studies indicate that this compound can significantly reduce pro-inflammatory cytokines, making it a candidate for therapeutic use in inflammatory diseases.

Wirkmechanismus

The mechanism of action of ethyl 1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-methyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

Ethyl indole-2-carboxylate: Lacks the methyl group at the 1-position, which can affect its reactivity and biological activity.

Methyl 1H-indole-2-carboxylate: Has a methyl ester instead of an ethyl ester, leading to differences in solubility and reactivity.

1-Methyl-1H-indole-2-carboxylic acid: The carboxylic acid form, which has different chemical properties and applications.

Biologische Aktivität

Ethyl 1-methyl-1H-indole-2-carboxylate is a notable compound within the indole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are recognized for their significant biological properties, including:

- Antiviral Activity

- Anti-inflammatory Effects

- Anticancer Properties

- Antimicrobial and Antitubercular Activities

- Antidiabetic and Antimalarial Effects

- Anticholinesterase Activity

These properties are attributed to their ability to interact with various biological targets, leading to significant biochemical changes .

Target of Action

This compound interacts with specific molecular targets that mediate its biological effects. Indole derivatives typically exhibit strong binding affinity to enzymes and receptors involved in critical biochemical pathways.

Mode of Action

The compound's mechanism involves modulation of enzyme activities and receptor interactions, which can lead to alterations in cellular signaling pathways. For instance, indole derivatives have been shown to inhibit HIV-1 integrase, a crucial enzyme for viral replication .

Biochemical Pathways

Research indicates that this compound may influence several key biochemical pathways:

- Inflammatory Pathways : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Cell Cycle Regulation : It can induce apoptosis in cancer cells, affecting cell cycle progression.

- Antioxidant Activity : This compound may also possess antioxidant properties, reducing oxidative stress in cells .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Antiviral Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 1-methyl-1H-indole-2-carboxylate, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves a two-step process: (1) Conversion of indole-2-carboxylic acid to its acid chloride using oxalyl chloride (SOCl₂) in dichloromethane under inert conditions, and (2) esterification with ethanol. Recrystallization from methanol yields high-purity crystals (>93% yield). Key considerations include maintaining stoichiometric ratios of reagents (e.g., 1.5 eq SOCl₂) and inert atmosphere to prevent side reactions .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the ester group (-COOEt) and methyl substitution at the indole 1-position.

- X-Ray Crystallography : Reveals molecular planarity (r.m.s.d. = 0.028 Å for non-H atoms) and hydrogen-bonded dimeric packing in the solid state .

- HPLC : Validates purity (>95%) post-recrystallization .

Q. How can recrystallization conditions be optimized to improve crystal quality for X-ray studies?

- Methodological Answer : Slow evaporation from methanol at room temperature produces X-ray quality crystals. Key parameters include solvent polarity, controlled evaporation rate, and avoiding rapid cooling to minimize lattice defects .

Advanced Research Questions

Q. What strategies enable efficient derivatization of this compound for bioactive compound development?

- Methodological Answer : Derivatives are synthesized via electrophilic substitution or cross-coupling reactions. For example, refluxing with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate (1:1.1 molar ratio) forms thiazole-indole hybrids. Reaction optimization includes solvent choice (polar aprotic for nucleophilic attacks) and temperature control (80–100°C) to balance yield and selectivity .

Q. How does computational modeling predict the solid-state packing and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations model hydrogen-bonded dimers observed in X-ray data (herringbone packing). These predict π-π stacking interactions and solubility trends. Molecular dynamics further assess solvent interactions, guiding solvent selection for synthesis .

Q. What mechanistic insights explain challenges in introducing substituents at the indole 1-position during synthesis?

- Methodological Answer : Methylation at the 1-position requires nucleophilic substitution under basic conditions (e.g., NaH/MeI in DMF). Competing N-H acidity (pKa ~17) necessitates controlled base strength to avoid over-alkylation. Kinetic studies using varying alkyl halides and bases can map reactivity .

Q. How do electronic effects of substituents influence esterification efficiency in indole derivatives?

Eigenschaften

IUPAC Name |

ethyl 1-methylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8-9-6-4-5-7-10(9)13(11)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLLPWADCHCBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205113 | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56559-60-5, 18450-24-3 | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056559605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18450-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.